molecular formula C9H8BrN3 B11875120 4-Bromo-1-hydrazinylisoquinoline

4-Bromo-1-hydrazinylisoquinoline

Cat. No.: B11875120
M. Wt: 238.08 g/mol
InChI Key: RGMWFZAPWLRRKC-UHFFFAOYSA-N
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Description

4-Bromo-1-hydrazinylisoquinoline is a heterocyclic compound that features a bromine atom at the 4-position and a hydrazinyl group at the 1-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydrazinylisoquinoline typically involves the cyclization of 2-alkynyl benzyl azides. One efficient method includes the use of palladium-catalyzed reactions. For instance, the reaction of 2-phenylethynyl benzyl azide with PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) can yield 4-bromoisoquinoline

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-hydrazinylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-hydrazinylisoquinoline is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(4-bromoisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-8-5-12-9(13-11)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,13)

InChI Key

RGMWFZAPWLRRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2NN)Br

Origin of Product

United States

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